

Application Note: Synthesis of 2-[(4-Methylphenyl)thio]nicotinic Acid

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Compound of Interest

Compound Name: 2-[(4-Methylphenyl)thio]nicotinic acid

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Abstract

This application note provides a detailed protocol for the synthesis of **2-[(4-Methylphenyl)thio]nicotinic acid**, a molecule of interest in medicinal chemistry and drug development. The synthesis is achieved via a copper-catalyzed Ullmann condensation reaction between 2-chloronicotinic acid and 4-methylthiophenol. This document outlines the necessary reagents, step-by-step experimental procedure, and purification methods. Additionally, it includes a summary of key reaction parameters and characterization data to ensure reproducibility and verification of the final product.

Introduction

Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities. The introduction of a thioether linkage at the 2-position of the nicotinic acid scaffold, specifically with a substituted phenyl ring such as a 4-methylphenyl group, can significantly modulate the molecule's physicochemical properties and biological targets. The resulting compound, **2-[(4-Methylphenyl)thio]nicotinic acid**, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The Ullmann condensation provides a reliable method for the formation of the key aryl-sulfur bond in this synthesis.^[1]

Experimental Protocol

The synthesis of **2-[(4-Methylphenyl)thio]nicotinic acid** is performed via a copper(I)-catalyzed Ullmann condensation of 2-chloronicotinic acid and 4-methylthiophenol.

Materials:

- 2-Chloronicotinic acid
- 4-Methylthiophenol (p-thiocresol)
- Copper(I) iodide (CuI)
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF), anhydrous
- Hydrochloric acid (HCl), 1M
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), 4-methylthiophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
- Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to 2-chloronicotinic acid.
- Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-chloronicotinic acid) is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a beaker containing 1M hydrochloric acid, which should be cooled in an ice bath.
 - Adjust the pH of the aqueous solution to approximately 2-3 with 1M HCl to precipitate the product.
 - Extract the product with ethyl acetate (3 x volume of the aqueous phase).
 - Combine the organic layers and wash with water, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Parameter	Value
Reactants	
2-Chloronicotinic Acid	1.0 eq
4-Methylthiophenol	1.2 eq
Reagents	
Potassium Carbonate (K_2CO_3)	2.0 eq
Copper(I) Iodide (CuI)	0.1 eq
Reaction Conditions	
Solvent	Anhydrous DMF
Temperature	120-130 °C
Reaction Time	Monitored by TLC
Yield	To be determined experimentally

Characterization Data (Predicted)

Note: As experimental data for the target molecule is not readily available in the searched literature, the following are predicted characteristic peaks based on the structure and data from similar compounds. Researchers should perform full characterization of the synthesized product.

Technique	Expected Observations
¹ H NMR	Aromatic protons from both nicotinic acid and 4-methylphenyl rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
¹³ C NMR	Aromatic carbons, a methyl carbon, and a carboxylic acid carbon.
IR (cm ⁻¹)	O-H stretch (broad) for the carboxylic acid, C=O stretch for the carboxylic acid, C-S stretch, and aromatic C-H and C=C stretches.
Mass Spec (m/z)	Molecular ion peak corresponding to the molecular weight of C ₁₃ H ₁₁ NO ₂ S (245.30 g/mol).

Experimental Workflow



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Caption: Synthetic workflow for **2-[(4-Methylphenyl)thio]nicotinic acid**.

Conclusion

The described protocol provides a clear and detailed method for the synthesis of **2-[(4-Methylphenyl)thio]nicotinic acid**. This application note is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the reliable preparation of this and similar compounds for further

investigation. It is recommended that full analytical characterization be performed to confirm the identity and purity of the final product.

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References

- 1. researchgate.net [researchgate.net]
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